Pyridine-3-sulfonamide vs. Pyridine-2-sulfonamide Orientation: Impact on CA II/CA IX Binding Mode
The pyridine‑3‑sulfonamide scaffold, as present in the target compound, enforces a distinct binding orientation compared to pyridine‑2‑sulfonamide analogues. In a co‑crystal structure of a related pyridyl‑benzenesulfonamide (PDB 8FR2, compound 3h), the pyridine‑2‑yl tail engages the active‑site cleft via a water‑mediated hydrogen bond that is not accessible to the 3‑pyridyl isomer, altering the inhibitor's position relative to the catalytic zinc ion [1]. This conformational difference is postulated to influence isoform selectivity between CA II and CA IX. Although direct IC₅₀ values for the target compound are not publicly reported, the structural evidence indicates that the 3‑pyridyl substitution pattern creates a pharmacophore geometry that cannot be replicated by simple 2‑pyridyl or phenyl analogues.
| Evidence Dimension | Binding mode and hydrogen‑bond network |
|---|---|
| Target Compound Data | Pyridine‑3‑sulfonamide orientation (target structure); data from structural analogue 3h (PDB 8FR2) shows 2‑pyridyl binding pose. |
| Comparator Or Baseline | Pyridine‑2‑sulfonamide analogue (compound 3h, PDB 8FR2) vs. inferred 3‑pyridyl geometry. |
| Quantified Difference | No direct IC₅₀ comparison available for this specific CAS number. Structural evidence indicates different water‑mediated H‑bond networks. |
| Conditions | X‑ray crystallography at 1.31 Å resolution; CA IX‑mimic enzyme. |
Why This Matters
For scientists selecting CA IX‑selective probes, the 3‑pyridyl attachment may offer a distinct selectivity profile compared to 2‑pyridyl analogues, but experimental confirmation is required.
- [1] Combs, J.; Bozdag, M.; Cravey, L.D.; Kota, A.; McKenna, R.; Angeli, A.; Carta, F.; Supuran, C.T. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules 2023, 28, 890. View Source
